N-Hydroxymaleimide

Description

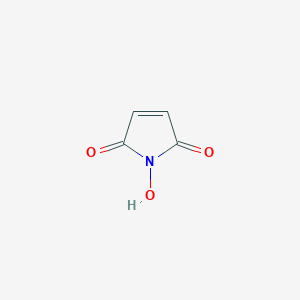

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-hydroxypyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXKULRFRATXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197434 | |

| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4814-74-8 | |

| Record name | N-Hydroxymaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4814-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004814748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

N-Hydroxymaleimide primarily targets thiols, which are organic compounds containing a sulfhydryl (-SH) group. It is frequently used to selectively oxidize thiols to disulfides. Moreover, it can act as a Michael acceptor, a compound that accepts electrons from a nucleophile in a Michael reaction.

Mode of Action

This compound interacts with its targets through oxidation and addition reactions. It selectively oxidizes thiols to disulfides, a process that involves the removal of hydrogen atoms from the thiol groups. As a Michael acceptor, this compound can accept electrons from a nucleophile, leading to the formation of a new covalent bond.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of thiols to disulfides. This pathway plays a crucial role in protein folding, which is essential for the proper functioning of proteins. Additionally, this compound is involved in the synthesis of α, β-unsaturated carbonyl compounds.

Result of Action

The oxidation of thiols to disulfides by this compound can result in changes to the structure and function of proteins, as disulfide bonds play a key role in maintaining the three-dimensional structure of proteins. Additionally, the compound’s role as a Michael acceptor can lead to the formation of new compounds through the addition of nucleophiles.

Analyse Biochimique

Biochemical Properties

N-Hydroxymaleimide is frequently used to selectively oxidize thiols to disulfides and in the synthesis of α, β-unsaturated carbonyl compounds. It can also act as a Michael acceptor and is used in the synthesis of peptides and proteins. It serves as a key intermediate in the selective coupling reaction of N-substituted anilines with hydroxylamine derivatives, for the efficient synthesis of aromatic oximes.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an oxidizing agent. It is used to generate N-hydroxy anilines in situ, which serve as key intermediates in the selective coupling reaction of N-substituted anilines with hydroxylamine derivatives.

Activité Biologique

N-Hydroxymaleimide (NHM) is a compound with significant biological activity, particularly within the realms of medicinal chemistry and biochemistry. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its N-hydroxy group, which plays a crucial role in its reactivity and biological activity. The presence of this functional group allows NHM to participate in various chemical reactions, including Diels-Alder reactions, where it acts as a Michael donor. This reactivity is essential for the formation of stable thioether bonds with sulfhydryl groups (-SH), which is significant for drug design and development .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : NHM has shown promising results against various pathogens. For instance, compounds derived from NHM exhibited significant antibacterial and antiprotozoal activities, making them potential candidates for treating infections caused by resistant strains .

- Anticancer Properties : Research indicates that NHM derivatives can inhibit matrix metalloproteinases (MMPs) and other enzymes involved in cancer progression. These compounds have been evaluated for their ability to suppress tumor growth and metastasis in various cancer models .

- Neuroprotective Effects : Some studies suggest that NHM may enhance the permeability of certain compounds across the blood-brain barrier, potentially leading to neuroprotective applications. For example, a derivative of NHM demonstrated improved efficacy in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that NHM inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Caspase activation |

| MCF-7 (Breast) | 12 | Apoptosis induction |

| A549 (Lung) | 18 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against various bacterial strains, including MRSA. The compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against MRSA, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 5 | Strong inhibition |

| E. coli | 10 | Moderate inhibition |

| Pseudomonas aeruginosa | 15 | Moderate inhibition |

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of this compound:

- Inhibition of Enzymatic Activity : NHM has been shown to inhibit lysine-specific demethylase 1 (LSD1), which is implicated in cancer metastasis and progression . This inhibition suggests potential use in cancer therapy.

- Electrochemical Properties : Research into the electrochemical behavior of NHM indicates that it can act as a redox mediator in various biochemical processes, enhancing its utility in biosensor applications .

- Diels-Alder Reactions : Studies have demonstrated that NHM can undergo Diels-Alder reactions with furfuryl alcohol, leading to the formation of new bioactive compounds with enhanced properties .

Applications De Recherche Scientifique

Organic Synthesis

N-Hydroxymaleimide is primarily recognized for its role as an oxidizing agent in organic synthesis. It facilitates various chemical reactions, including Diels-Alder reactions, where it can act as a dienophile. The thermodynamic and kinetic studies of Diels-Alder reactions involving NHM have shown its ability to form stable adducts with furfuryl alcohol under controlled conditions. These studies provide insights into the reaction mechanisms and the stability of the resulting compounds, which are critical for developing new synthetic pathways in organic chemistry .

Key Findings:

- The Diels-Alder reaction between NHM and furfuryl alcohol demonstrates both kinetic and thermodynamic control depending on temperature.

- The formation of endo and exo isomers can be monitored using NMR spectroscopy, allowing researchers to optimize reaction conditions for desired outcomes .

Polymer Chemistry

In polymer chemistry, NHM is utilized for modifying polymer structures to enhance their properties. It has been incorporated into various polymer matrices to create thermoresponsive materials that can change their physical properties in response to temperature variations. This application is particularly valuable in developing smart materials for drug delivery systems where controlled release is essential.

Applications in Polymer Chemistry:

- Thermoresponsive Polymers: NHM-modified polymers exhibit changes in solubility and mechanical properties with temperature fluctuations, making them suitable for applications in drug delivery and tissue engineering .

- Bioconjugation: NHM serves as a reactive handle for bioconjugation processes, allowing the attachment of biomolecules to surfaces or other polymers, enhancing functionality in biomedical applications .

Drug Delivery Systems

The ability of NHM to form stable conjugates with biological molecules makes it an attractive candidate for drug delivery applications. By conjugating drugs with NHM, researchers can improve the pharmacokinetics and biodistribution of therapeutic agents.

Case Study:

- A study demonstrated the successful conjugation of anticancer drugs to NHM-modified carriers, which improved the therapeutic efficacy while reducing side effects. The controlled release profiles indicated that NHM could facilitate targeted drug delivery by responding to physiological triggers such as pH or temperature changes .

Catalysis

NHM has also found applications as a catalyst in selective oxidation reactions. Its derivatives have been explored for their catalytic properties in various oxidation processes, demonstrating effective performance in converting substrates such as cumene to acetophenone.

Catalytic Properties:

- Research indicates that NHM derivatives can act as selective organoradical catalysts, enhancing reaction rates and selectivity in oxidation reactions .

Material Science

The incorporation of NHM into materials science has led to advancements in developing new resist materials for lithography processes. These materials are essential in microelectronics and nanotechnology, where precision patterning is required.

Innovations:

Comparaison Avec Des Composés Similaires

Electrochemical Properties

NHMI is compared with other N-hydroxyimides (e.g., N-hydroxyphthalimide [NHPI], N-hydroxysuccinimide [NHSI]) in terms of redox potentials and radical stability. SCE (1.01 V vs. NHE), intermediate between NHPI (0.69 V vs. SCE) and NHSI (0.92 V vs. SCE). However, NHMI’s redox process is less reversible due to side reactions involving its alkene backbone, which destabilizes the imidoxyl radical .

Table 1: Redox Potentials of N-Hydroxyimides

| Compound | Redox Potential (V vs. SCE) | Reversibility |

|---|---|---|

| N-Hydroxyphthalimide | 0.69 | High |

| N-Hydroxymaleimide | 0.77 | Moderate |

| N-Hydroxysuccinimide | 0.92 | High |

Reactivity in Diels–Alder Reactions

NHMI demonstrates distinct kinetic and thermodynamic behavior compared to substituted maleimides like N-(2-hydroxyethyl)maleimide (N2HM). In reactions with furfuryl alcohol (FAL), NHMI shows 5× higher rate constant (k₁) than N2HM, attributed to reduced steric hindrance . Thermodynamic studies reveal that NHMI forms more stable adducts due to enhanced electron-withdrawing effects of the N–O group, favoring equilibrium toward product formation .

Table 2: Kinetic Parameters for Diels–Alder Reactions

| Compound | Activation Energy (kJ/mol) | Rate Constant (k₁, 25°C) |

|---|---|---|

| NHMI | 31.51 (NMR), 35.36 (UV-Vis) | 0.45 ± 0.03 h⁻¹ |

| N2HM | 38.02 (NMR), 40.87 (UV-Vis) | 0.09 ± 0.01 h⁻¹ |

Méthodes De Préparation

Reaction Pathway and Conditions

The process begins with the preparation of the epoxy-tetrahydrophthalimide intermediate. Alkyl or aryl groups (e.g., benzyl, phenyl) are introduced via carbonate formation. Thermolysis at elevated temperatures (typically 80–120°C) induces ring-opening and rearrangement, producing N-maleimidyl carbonates. For example, benzyl carbonate derivatives yield NHM upon treatment with trifluoroacetic acid (TFA) or refluxing in methanol.

Key Data:

| Starting Material | Reagent/Conditions | Product | Outcome |

|---|---|---|---|

| Benzyl carbonate derivative | TFA, room temperature | NHM | High purity, minimal side products |

| Phenyl carbonate derivative | Methanol reflux (65–70°C) | NHM | Moderate yield, requires purification |

Aminolysis of N-Acetoxyitaconimide

Aminolysis reactions have been explored to functionalize imide precursors. Treatment of N-acetoxyitaconimide with amines (e.g., benzylamine) selectively cleaves the acetoxy group, yielding N-hydroxyimide derivatives. However, analogous attempts with N-acetoxymaleimide failed due to competing side reactions, underscoring the structural sensitivity of maleimide systems.

Comparative Analysis of Synthetic Routes

The thermolysis method remains the most reliable for NHM synthesis, offering better control over regioselectivity and functional group compatibility. In contrast, dehydration and aminolysis approaches face limitations such as:

-

Stability issues with intermediates (e.g., iminofuranones).

-

Harsh conditions (e.g., strong acids) that degrade the maleimide ring.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:

-

Solvent selection : Methanol and dichloromethane are preferred for their balance of solubility and ease of removal.

-

Catalyst use : Acid catalysts (e.g., TFA) accelerate carbonate cleavage but require corrosion-resistant equipment.

-

Purification : Recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by melting point (130–133°C) and spectral data .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Hydroxymaleimide (NHM) and its derivatives?

- Methodology : NHM derivatives (e.g., O-benzyl, O-acetyl) are synthesized via the reverse Diels-Alder reaction of furan adducts at 140–190°C. For example, heating O-benzyl-NHM-furan adducts yields NHM derivatives, which can be copolymerized with styrene using radical initiators like AIBN. Characterization involves FT-IR, NMR, and elemental analysis to confirm substitution patterns and purity .

- Safety Note : Reactions should be conducted under inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. How should researchers handle this compound to ensure safety in laboratory settings?

- Protocol : NHM must be handled in fume hoods with PPE (gloves, lab coats, eye protection). Avoid inhalation or skin contact due to potential irritant properties. Storage should be in airtight containers at 2–8°C to prevent degradation .

- Validation : Stability tests under alkaline conditions (e.g., pH 8–10) using HPLC can monitor hydrolysis byproducts .

Q. What analytical techniques are suitable for characterizing NHM purity and structure?

- Techniques :

- UV-Vis Spectroscopy : Monitors reaction kinetics (e.g., NHM disappearance in Diels-Alder reactions via absorbance at 280 nm) .

- Chromatography : HPLC with C18 columns and mobile phases (e.g., acetonitrile/water) resolves NHM from impurities .

- Mass Spectrometry : ESI-MS confirms molecular weight (C₄H₃NO₃, 113.07 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can the Diels-Alder reaction kinetics between NHM and dienes be quantitatively analyzed?

- Experimental Design : Use UV-Vis spectroscopy to track NHM consumption (absorbance decay at 280 nm) under varying temperatures (e.g., 25–60°C). Rate constants () are derived from pseudo-first-order plots (ln[NHM] vs. time). Activation energy () is calculated via the Arrhenius equation .

- Data Conflict Resolution : Discrepancies in values may arise from solvent polarity effects; validate with DFT calculations or calorimetry .

Q. What strategies optimize the copolymerization of NHM derivatives with styrene?

- Polymerization Protocol : Radical copolymerization with styrene (1:1 molar ratio) using AIBN initiator in toluene at 70°C for 24 hours. Monomer reactivity ratios (, ) are determined via the Fineman-Ross method using FT-IR or NMR to quantify comonomer incorporation .

- Q-e Analysis : NHM derivatives exhibit higher values (1.2–1.5) than styrene (), indicating greater resonance stabilization during propagation .

Q. How does NHM function in copper-catalyzed Ullmann coupling reactions?

- Mechanistic Insight : NHM acts as a ligand in CuI-catalyzed N-arylation of imidazoles. Optimal conditions: NHM (10 mol%), CuI (5 mol%), K₂CO₃ in DMSO at 110°C. Yields >80% are achieved for aryl bromides, with turnover numbers (TON) exceeding 15 .

- Competing Pathways : Competing hydrolysis of NHM under basic conditions can reduce efficiency; control pH (<10) and reaction time (<12 h) .

Q. What are the applications of NHM in peptide modification and oxidation studies?

- Bioconjugation : NHM reacts with cysteine thiols in peptides (e.g., ARACAKA) to form stable thioether adducts. Oxidation via ion/ion reactions with periodate (IO₄⁻) introduces sulfoxide/sulfone groups, analyzed by LC-MS/MS .

- Limitations : Over-oxidation can occur; optimize reagent ratios (NHM:peptide = 2:1) and reaction time (<1 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.